(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol
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Overview
Description
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C15H15BrO2 and a molecular weight of 307.1824 g/mol . This compound features a bromine atom attached to a phenyl ring, a methoxy group, and a methyl group on another phenyl ring, connected through a methanol group. It is a crystalline solid with specific chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-methoxy-2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually around 0°C to room temperature, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Produces corresponding ketones or aldehydes.
Reduction: Produces the de-brominated phenylmethanol.
Substitution: Produces various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)(4-methoxyphenyl)methanol: Lacks the methyl group on the phenyl ring.
(3-Bromophenyl)(2-methylphenyl)methanol: Lacks the methoxy group on the phenyl ring.
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol: Bromine atom is positioned differently on the phenyl ring.
Uniqueness
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is unique due to the specific arrangement of the bromine, methoxy, and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for targeted applications in various fields of research and industry.
Biological Activity
The compound (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol , with the molecular formula C16H17BrO2, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the use of Grignard reagents and various organic transformations. The general synthetic route can be summarized as follows:
- Formation of Bromophenyl Intermediate : The bromophenyl group is introduced through bromination of the corresponding phenol.
- Methoxy and Methyl Substitution : The methoxy and methyl groups are added via electrophilic aromatic substitution.
- Final Hydroxylation : The final step involves the reduction of a ketone intermediate to yield the alcohol form.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In studies comparing its effects with established anticancer agents like etoposide, it demonstrated promising results:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).
- Inhibition Concentrations : The compound showed a TGI (Total Growth Inhibition) value of approximately 4.0μM against MCF-7 cells, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. Its mechanism is believed to involve modulation of specific enzymes and receptors that are pivotal in inflammatory pathways:
- Enzyme Interaction : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Receptor Binding : Potential interactions with pain receptors have been suggested, contributing to its analgesic effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown activity against various bacterial strains:
- Tested Strains : The compound was effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, thereby altering cellular metabolism.
- Receptor Modulation : By binding to specific receptors, it can influence signaling pathways critical for cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several studies have documented the effects of this compound in vitro:
- A study published in MDPI evaluated its cytotoxic effects against multiple human cancer cell lines, highlighting its potential as an anticancer drug candidate .
- Another research article focused on the compound's interaction with bacterial enzymes, demonstrating significant antimicrobial activity .
Comparative Analysis
To provide a clearer understanding of how this compound compares with similar compounds, the following table summarizes key features:
Compound Name | Structure | Key Biological Activity |
---|---|---|
(3-Bromophenyl)(4-methoxyphenyl)methanol | Similar structure without methyl substitution | Moderate anticancer activity |
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol | Different substitution pattern | Enhanced antibacterial properties |
(3-Bromophenyl)(4-hydroxyphenyl)methanol | Hydroxy instead of methoxy group | Increased anti-inflammatory effects |
Properties
IUPAC Name |
(3-bromophenyl)-(4-methoxy-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-8-13(18-2)6-7-14(10)15(17)11-4-3-5-12(16)9-11/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZINHEJTTGZUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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